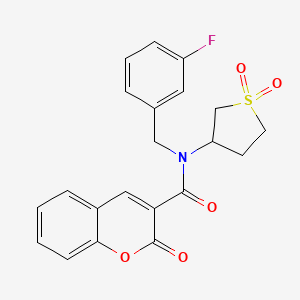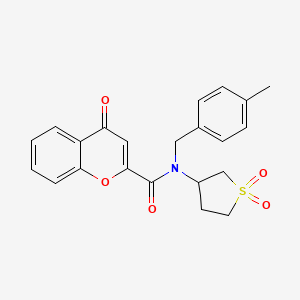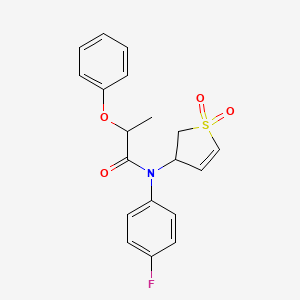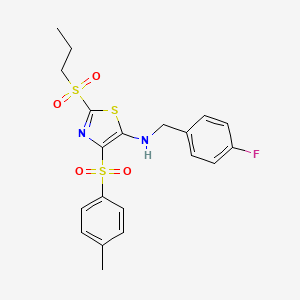![molecular formula C33H36ClN7O2 B11413434 N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11413434.png)
N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(5-cloro-2-metilfenil)piperazin-1-il)etil)-3-(4-(4-metilbencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)propanamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta una estructura única que incluye un anillo de piperazina, una porción de triazoloquinazolina y un grupo propanamida, lo que lo convierte en un objeto de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
La síntesis de N-(2-(4-(5-cloro-2-metilfenil)piperazin-1-il)etil)-3-(4-(4-metilbencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)propanamida implica múltiples pasos, cada uno de los cuales requiere condiciones de reacción y reactivos específicos. La ruta sintética generalmente comienza con la preparación del derivado de piperazina, seguida de la introducción de la porción de triazoloquinazolina. El paso final implica la formación del grupo propanamida a través de una reacción de acoplamiento amídico. Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, utilizando a menudo equipos de síntesis automatizados y técnicas de detección de alto rendimiento.
Análisis De Reacciones Químicas
N-(2-(4-(5-cloro-2-metilfenil)piperazin-1-il)etil)-3-(4-(4-metilbencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)propanamida se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede someterse a reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas. Los reactivos comunes incluyen halógenos, agentes alquilantes y nucleófilos.
Hidrólisis: En condiciones ácidas o básicas, el compuesto puede sufrir hidrólisis, descomponiéndose en sus partes constituyentes.
Aplicaciones Científicas De Investigación
N-(2-(4-(5-cloro-2-metilfenil)piperazin-1-il)etil)-3-(4-(4-metilbencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)propanamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Los investigadores están investigando su potencial como agente terapéutico para diversas enfermedades, como el cáncer, las enfermedades infecciosas y los trastornos neurológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-(4-(5-cloro-2-metilfenil)piperazin-1-il)etil)-3-(4-(4-metilbencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)propanamida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
N-(2-(4-(5-cloro-2-metilfenil)piperazin-1-il)etil)-3-(4-(4-metilbencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)propanamida se puede comparar con otros compuestos similares, como:
- N-(2-(4-(5-cloro-2-metilfenil)piperazin-1-il)etil)-3-(4-(4-metilbencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)propanamida
- N-(2-(4-(5-cloro-2-metilfenil)piperazin-1-il)etil)-3-(4-(4-metilbencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)propanamida
Estos compuestos comparten similitudes estructurales pero pueden diferir en sus propiedades químicas, actividades biológicas y aplicaciones potenciales. La combinación única de grupos funcionales en N-(2-(4-(5-cloro-2-metilfenil)piperazin-1-il)etil)-3-(4-(4-metilbencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)propanamida contribuye a sus características distintivas y lo convierte en un tema valioso de estudio en diversos campos científicos.
Propiedades
Fórmula molecular |
C33H36ClN7O2 |
|---|---|
Peso molecular |
598.1 g/mol |
Nombre IUPAC |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C33H36ClN7O2/c1-23-7-10-25(11-8-23)22-40-32(43)27-5-3-4-6-28(27)41-30(36-37-33(40)41)13-14-31(42)35-15-16-38-17-19-39(20-18-38)29-21-26(34)12-9-24(29)2/h3-12,21H,13-20,22H2,1-2H3,(H,35,42) |
Clave InChI |
FKKJHFMLBVQXEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCN5CCN(CC5)C6=C(C=CC(=C6)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11413364.png)
![5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine](/img/structure/B11413370.png)
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11413371.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11413373.png)

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11413402.png)

![3-(furan-2-ylmethyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11413423.png)

![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413432.png)
![2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide](/img/structure/B11413437.png)
![N-(furan-2-ylmethyl)-4-hydroxy-8-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11413438.png)
![N-(4-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11413446.png)
